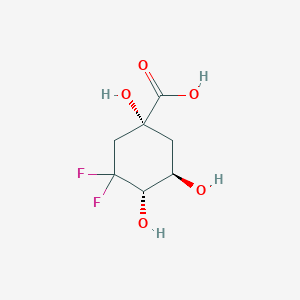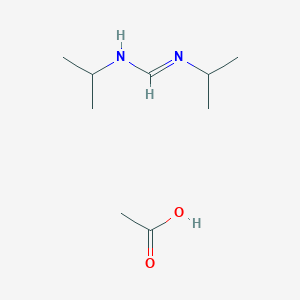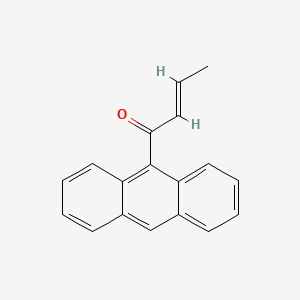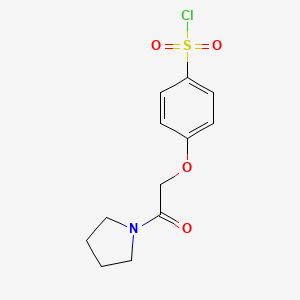![molecular formula C6H12CaO12P2 B12831745 calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate is a complex organic compound that plays a significant role in various biochemical processes This compound is characterized by its unique structure, which includes a calcium ion coordinated with a hexyl phosphate group that contains multiple hydroxyl groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate typically involves the reaction of a suitable hexose derivative with a phosphorylating agent in the presence of calcium ions. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors that can precisely control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like chromatography and spectroscopy are often employed to verify the purity and structure of the synthesized compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the keto group may produce secondary alcohols.
Aplicaciones Científicas De Investigación
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain biochemical processes.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a supplement in calcium-deficient conditions.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in energy metabolism, signal transduction, and cellular growth.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other calcium-coordinated organic phosphates, such as calcium glycerophosphate and calcium fructoborate. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate lies in its specific arrangement of hydroxyl and keto groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H12CaO12P2 |
|---|---|
Peso molecular |
378.18 g/mol |
Nombre IUPAC |
calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m0./s1 |
Clave InChI |
QIUINQIXDJNFJN-SIGFQDQQSA-L |
SMILES isomérico |
C([C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)





![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)




![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)


